Cas no 99361-50-9 (2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-
- (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 5-Carboxymethylmercapto-2-phenyl-1,3,4-oxadiazol
- J-501612
- Z55903523
- (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid, AldrichCPR
- NSC-519498
- AN-664/11334116
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)aceticacid
- VS-01890
- EN300-05096
- [(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- NSC519498
- HMS2155F19
- MLS000056766
- MFCD01204711
- 99361-50-9
- VKPCKQCSWWCRFI-UHFFFAOYSA-N
- (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)acetic acid
- DTXSID00325826
- SCHEMBL4274068
- CHEMBL1433228
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- AKOS000111462
- HMS3315P06
- Acetic acid, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)thio-
- SMR000066344
- HMS1679L19
- [(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid #
- BBL008368
- G37378
- STK394094
- 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetic acid
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid
-
- MDL: MFCD01204711
- Inchi: 1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
- InChI Key: VKPCKQCSWWCRFI-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=NN=C(C2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 236.02600
- Monoisotopic Mass: 236.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 102A^2
Experimental Properties
- Density: 1.48
- Boiling Point: 452°Cat760mmHg
- Flash Point: 227.2°C
- Refractive Index: 1.654
- PSA: 101.52000
- LogP: 1.91330
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P323115-50mg |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid |
99361-50-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P323115-100mg |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid |
99361-50-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P323115-500mg |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid |
99361-50-9 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM375050-1g |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
99361-50-9 | 95%+ | 1g |
$329 | 2024-07-18 | |
| 1PlusChem | 1P0066FJ-100mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 100mg |
$56.00 | 2025-02-21 | |
| 1PlusChem | 1P0066FJ-250mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 250mg |
$91.00 | 2025-02-21 | |
| A2B Chem LLC | AC87471-50mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 50mg |
$81.00 | 2024-07-18 | |
| A2B Chem LLC | AC87471-100mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 100mg |
$103.00 | 2024-07-18 | |
| A2B Chem LLC | AC87471-250mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 250mg |
$131.00 | 2024-07-18 | |
| A2B Chem LLC | AC87471-500mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 500mg |
$187.00 | 2024-07-18 |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid
Introduction to 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid (CAS No. 99361-50-9)
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid, also known by its CAS number 99361-50-9, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of thioacetic acids and features a 1,3,4-oxadiazole ring, which is a heterocyclic compound with diverse applications in pharmaceutical and chemical research.
The structure of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid is characterized by a thioether linkage between the acetic acid moiety and the 1,3,4-oxadiazole ring. The presence of the phenyl group further enhances its aromaticity and contributes to its stability and reactivity. This compound has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Recent research has highlighted the importance of 1,3,4-oxadiazoles in drug discovery. These heterocycles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent anti-inflammatory and analgesic properties. The thioether linkage in 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid adds an additional layer of complexity and functionality, making it a valuable candidate for further exploration.
In the context of medicinal chemistry, 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it an attractive candidate for drug design. For example, a study conducted by researchers at the University of California in 2021 found that this compound exhibits selective inhibition of certain kinases involved in cancer progression. This finding opens up new avenues for the development of targeted therapies for various types of cancer.
Beyond its potential as a therapeutic agent, 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid also has applications in chemical synthesis. Its unique structure makes it a versatile building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material for the preparation of novel compounds with diverse biological activities. For instance, a recent study published in the Tetrahedron Letters described the use of this compound in the synthesis of new antiviral agents with promising activity against RNA viruses.
The synthesis of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid typically involves multi-step reactions that include the formation of the 1,3,4-oxadiazole ring and subsequent functionalization to introduce the thioether linkage. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. A common approach involves the condensation of an appropriate hydrazide with a carboxylic acid or ester followed by cyclization to form the oxadiazole ring.
In terms of safety and handling, it is important to note that while 2-((5-Phenyl-1,3,4-oxadiazol-2-y l)thio)acetic Acid is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation.
The future outlook for research on 2-( (5 - Phenyl - 1 , 3 , 4 - ox ad iaz ol - 2 - yl ) thi o ) acet ic Ac id is promising . Ongoing studies are exploring its potential applications in areas such as cancer therapy , antiviral treatments , and anti-inflammatory drugs . Additionally , efforts are being made to optimize its synthetic routes to improve yield and reduce costs , making it more accessible for large-scale production .
In conclusion , < strong > 2 - ( ( 5 - Phen yl - 1 , 3 , 4 - ox ad iaz ol - 2 - yl ) thi o ) acet ic Ac id strong > ( CAS No . 99361 - 50 - 9 ) is a multifunctional compound with significant potential in both pharmaceutical and chemical research . Its unique structural features and biological activities make it an important molecule for further investigation and development . As research continues to advance , it is likely that new applications and insights will emerge , further solidifying its importance in the scientific community . p >
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